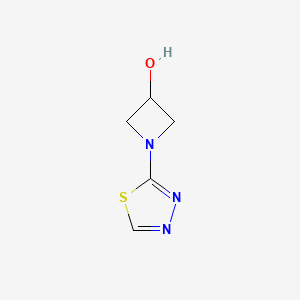
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol is a heterocyclic compound that features a thiadiazole ring fused with an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with epichlorohydrin under basic conditions to form the azetidine ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted azetidin-3-ol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol varies depending on its application:
Antimicrobial Activity: The compound is believed to disrupt microbial cell membranes or interfere with essential enzymatic processes, leading to cell death.
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the inhibition of DNA synthesis or the activation of pro-apoptotic proteins.
Comparación Con Compuestos Similares
- 1,3,4-Thiadiazole-2-amine
- 1,3,4-Thiadiazole-2-thiol
- 3-Azetidinone
- 2-Azetidinone
Conclusion
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-ol is a compound of significant interest due to its unique structural properties and potential applications in various scientific fields. Its synthesis, chemical reactivity, and biological activities make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C5H7N3OS |
|---|---|
Peso molecular |
157.20 g/mol |
Nombre IUPAC |
1-(1,3,4-thiadiazol-2-yl)azetidin-3-ol |
InChI |
InChI=1S/C5H7N3OS/c9-4-1-8(2-4)5-7-6-3-10-5/h3-4,9H,1-2H2 |
Clave InChI |
QTECUNQWCGAIQO-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=NN=CS2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


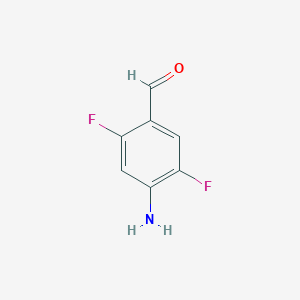
![tert-butylN-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13502203.png)
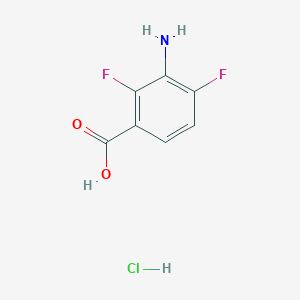

![4-[(R)-(3-aminophenyl)({4-[(4-fluorophenyl)methyl]piperazin-1-yl})methyl]-N,N-diethylbenzamide trihydrochloride](/img/structure/B13502224.png)
![Tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13502238.png)

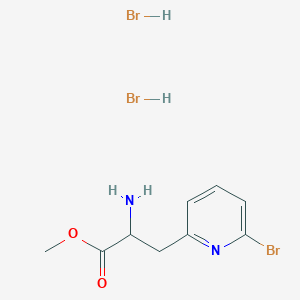
![2,2-Difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13502253.png)
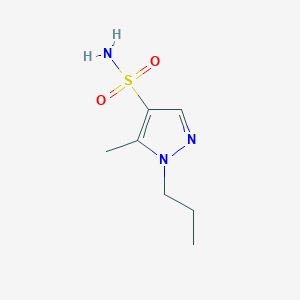
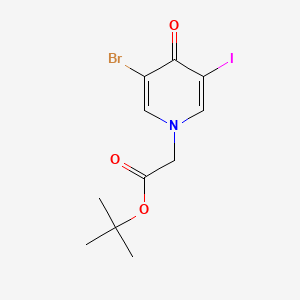

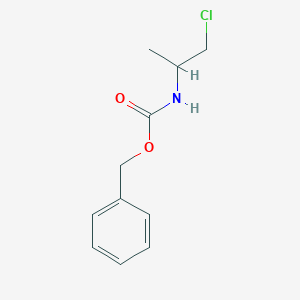
![5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid](/img/structure/B13502289.png)
